

Comparing the selectivity profiles of GSK789 and GSK778

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Comparison of the Selectivity Profiles of GSK789 and GSK778

For researchers in drug discovery and development, the selection of highly specific chemical probes is paramount for elucidating the biological functions of target proteins and validating their therapeutic potential. **GSK789** and GSK778 are selective inhibitors of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in the regulation of gene expression. This guide provides a detailed comparison of the selectivity profiles of **GSK789** and GSK778, supported by quantitative data and experimental methodologies.

Selectivity Profile: A Head-to-Head Comparison

GSK789 and GSK778 are both potent and selective inhibitors of the BD1 of BET proteins, but they exhibit distinct selectivity profiles. **GSK789** demonstrates a significantly higher degree of selectivity for BD1 over the second bromodomain (BD2) as compared to GSK778.

Table 1: Quantitative Comparison of the Selectivity of **GSK789** and GSK778

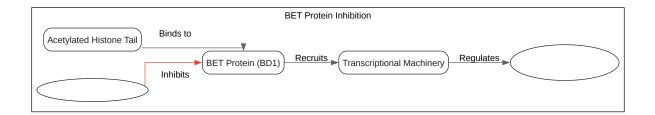


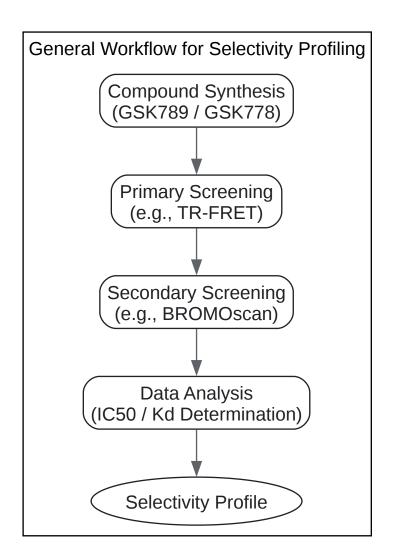
Target	GSK789	GSK778
BET BD1 IC50	Not explicitly stated in provided results	<100 nM[1][2]
- BRD2 BD1	-	75 nM[2][3]
- BRD3 BD1	-	41 nM[2][3]
- BRD4 BD1	-	41 nM[2][3]
- BRDT BD1	-	143 nM[2][3]
BET BD2 IC50	-	-
- BRD2 BD2	-	3950 nM[2]
- BRD3 BD2	-	1210 nM[2]
- BRD4 BD2	-	5843 nM[2]
- BRDT BD2	-	17451 nM[2]
BET BD1 Kd	16 - 20 nM[1][4]	Not explicitly stated in provided results
Selectivity (BD1 vs BD2)	≥ 1000-fold[1][5] to 6000- fold[4]	30 to 140-fold[1]
Off-Target Binding	TAF1 BD2 (pKd = 7.3), TAF1L BD2 (pKd = 6.4)[6]	Minimal binding to non-BET bromodomains[7][8]

Mechanism of Action: Targeting Epigenetic Regulation

Both **GSK789** and GSK778 function by competitively inhibiting the binding of acetylated lysine residues on histone tails to the BD1 of BET proteins.[5] This disruption of the reader function of BET proteins prevents the recruitment of transcriptional machinery, leading to the modulation of gene expression. This mechanism is central to their therapeutic potential in oncology and immuno-inflammatory diseases.[1][5]







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- To cite this document: BenchChem. [Comparing the selectivity profiles of GSK789 and GSK778]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571221#comparing-the-selectivity-profiles-of-gsk789-and-gsk778]

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